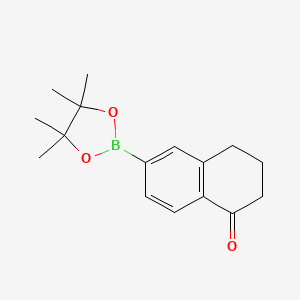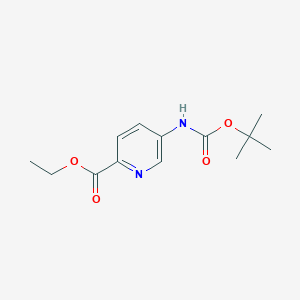
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester
Overview
Description
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester is a chemical compound with the CAS Number: 1078129-19-7 . It has a molecular weight of 266.3 . The IUPAC name for this compound is ethyl 5-((tert-butoxycarbonyl)amino)picolinate . It is a beige solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O4/c1-5-18-11(16)10-7-6-9(8-14-10)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a beige solid at room temperature . It has a molecular weight of 266.3 .Scientific Research Applications
Chemical Synthesis and Reactivity
The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in organic synthesis. This functionality allows for selective deprotection under mild acidic conditions, making compounds with this group valuable intermediates in the synthesis of complex molecules. For example, studies on the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters have shown that such structures can undergo transformation to nitriles or be deprotected to carboxylic acids under specific conditions, demonstrating the versatile reactivity of pyridine-containing esters in synthetic chemistry (Kim et al., 2001).
Catalysis and Material Science
In the realm of catalysis and material science, the pyridine moiety, often found in structures similar to the compound , is known for its coordination properties, which can be utilized in the development of catalytic systems. For instance, palladium catalysts featuring pyridylphosphine ligands have shown high activity and efficiency in alkoxycarbonylation reactions of alkenes, indicating the potential of pyridine derivatives in facilitating industrially relevant transformations (Dong et al., 2017).
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, such as those containing pyridine rings, play a crucial role in the design and synthesis of pharmaceuticals and biologically active molecules. The structural features of pyridine, including its electronic properties and ability to participate in hydrogen bonding, make it a valuable scaffold in medicinal chemistry. Research on the synthesis of novel thiabicyclo[3.2.0]heptan-6-one analogues of penicillin showcases the application of complex esters in the generation of biologically relevant structures, hinting at the utility of compounds like 5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester in drug discovery and development processes (Martyres et al., 2001).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-18-11(16)10-7-6-9(8-14-10)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRCCJRSTPEZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




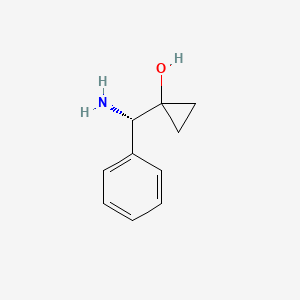
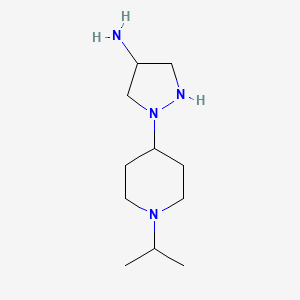

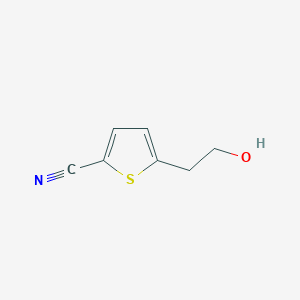

![8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1402975.png)
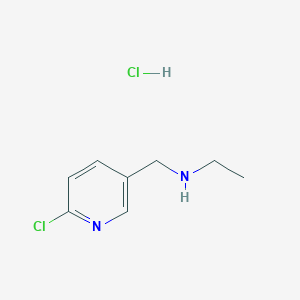

![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)
